N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide
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Overview
Description
N-hydroxy-N’-{spiro[33]heptan-2-yl}octanediamide is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N’-{spiro[3.3]heptan-2-yl}octanediamide typically involves the reaction of spiro[3.3]heptane derivatives with octanediamide under specific conditions. The process may include steps such as:
Formation of Spiro[3.3]heptane Derivatives: This can be achieved through the reaction of cyclopropanols with lithiated bicyclo[1.1.0]butanes, followed by a semipinacol rearrangement.
Coupling Reaction: The spiro[3.3]heptane derivative is then coupled with octanediamide in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically be carried out in a controlled environment to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-N’-{spiro[3.3]heptan-2-yl}octanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-hydroxy-N’-{spiro[3.3]heptan-2-yl}octanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-N’-{spiro[3.3]heptan-2-yl}octanediamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Cellular Pathways: Affecting signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate
- Spiro[3.3]heptan-2-amine hydrochloride
- Spiro[3.3]heptan-2-one
Uniqueness
N-hydroxy-N’-{spiro[3.3]heptan-2-yl}octanediamide is unique due to its specific spirocyclic structure and the presence of both hydroxy and diamide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H26N2O3 |
---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
N'-hydroxy-N-spiro[3.3]heptan-2-yloctanediamide |
InChI |
InChI=1S/C15H26N2O3/c18-13(6-3-1-2-4-7-14(19)17-20)16-12-10-15(11-12)8-5-9-15/h12,20H,1-11H2,(H,16,18)(H,17,19) |
InChI Key |
UTXQPYAMQNDHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)NC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
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